molecular formula C20H20N2O2 B2634057 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether CAS No. 122456-44-4

2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether

Cat. No.: B2634057
CAS No.: 122456-44-4
M. Wt: 320.392
InChI Key: ZVCLXPNROWCWPR-UHFFFAOYSA-N
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Description

2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether typically involves multi-step organic reactions. The initial steps often include the formation of the pyrroloquinoline core through cyclization reactions. Subsequent steps involve the introduction of the methoxy and methyl groups under controlled conditions, followed by the attachment of the phenyl methyl ether moiety. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly in areas like oncology or neurology.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole: Shares a similar heterocyclic structure but lacks the methoxy and methyl groups.

    Benzimidazole: Another fused heterocyclic compound with different functional groups.

    Quinoline: Similar core structure but different substituents.

Uniqueness

What sets 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether apart is its specific combination of functional groups and its potential for diverse applications. The presence of the methoxy and methyl groups, along with the phenyl methyl ether moiety, provides unique chemical properties that can be exploited in various fields.

Biological Activity

2-(6-Methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether (CAS No. 122456-44-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action.

  • Molecular Formula : C20H20N2O2
  • Molecular Weight : 320.39 g/mol
  • Boiling Point : Approximately 513.0 ± 50.0 °C
  • Density : Approximately 1.0 g/cm³
  • pKa : 7.17 ± 0.20

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrroloquinoline scaffold. Specifically, derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits cytotoxicity by interfering with tubulin assembly, leading to cell cycle arrest in the G2/M phase. This was demonstrated in Jurkat cells, where the compound induced apoptosis via mitochondrial depolarization and activation of caspase pathways .
    • The generation of reactive oxygen species (ROS) was also observed, contributing to the apoptotic process .
  • Selectivity and Efficacy :
    • In vitro evaluations revealed that derivatives of the pyrroloquinoline structure had GI50 values in the nanomolar range against human leukemia cell lines, indicating potent activity .
    • The most active compounds were found to be comparable or superior to established anticancer agents like combretastatin A-4 .

Other Biological Activities

Beyond anticancer effects, compounds within this chemical class have been investigated for additional biological properties:

  • Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties linked to the quinoline structure .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, although specific mechanisms and efficacy require further investigation .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study focused on a series of pyrroloquinoline derivatives demonstrated that modifications on the phenyl ring significantly affected biological activity. The introduction of electron-withdrawing or donating groups was systematically analyzed to optimize cytotoxic effects against multidrug-resistant cancer cells .

CompoundGI50 (nM)Mechanism
Compound A30Tubulin disruption
Compound B50Apoptosis induction
Compound C10ROS generation

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific substitutions at positions on the pyrroloquinoline scaffold could enhance or diminish biological activity. For instance, substituents at the C7 position showed a strong correlation with increased cytotoxicity against leukemia cells .

Properties

IUPAC Name

6-methoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-14-11-12-22(16-8-4-5-9-17(16)23-2)20(14)15-7-6-10-18(24-3)19(15)21-13/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCLXPNROWCWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methyl-3-(2-chloroethyl)-4-chloro-8-methoxyquinoline (2.70 g, 10 mmol) and 2-methoxyaniline hydrochloride (1.60 g, 10 mmol) in 1-butanol (40 ml) were heated at reflux for 6 hours then the solvent evaporated, the crude product taken up in dichloromethane, washed with aqueous sodium bicarbonate, dried and evaporated. Trituration with ether and recrystallisation from aqueous methanol gave 1-(2-methoxyphenyl)-4-methyl-6-methoxy-2,3-dihydropyrrolo[3,2-c]quinoline (0.62 g, 19%), m.p. 168°-169°.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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